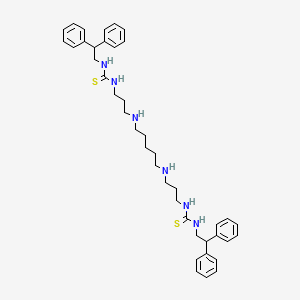
CAY10711
概要
説明
科学的研究の応用
CAY10711 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diamine-based antibiotics and their synthesis.
Medicine: Explored for its potential use in developing new antibiotics to combat resistant bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials to prevent biofilm formation
作用機序
CAY10711は、細菌膜を標的にすることで効果を発揮し、急速な殺菌作用をもたらします。この化合物は細菌細胞膜の完全性を破壊し、細胞溶解と死を引き起こします。 カナマイシンとの相乗作用があり、哺乳類細胞に対する有害作用は限られています .
生化学分析
Biochemical Properties
CAY10711 interacts with various enzymes and proteins in biochemical reactions. It has been found to reduce biofilm formation and promote biofilm dispersal in P. aeruginosa
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing biofilm formation and promoting biofilm dispersal in P. aeruginosa . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with bacterial cells, leading to rapid bactericidal activity
準備方法
合成経路と反応条件
CAY10711の合成は、N1,N17-ビス(2,2-ジフェニルエチル)-2,6,12,16-テトラアザヘプタデカンジチオアミドを様々な試薬と制御された条件下で反応させることから始まります。 反応には通常、ジメチルホルムアミド (DMF)、ジメチルスルホキシド (DMSO)、エタノールなどの溶媒が必要です . この化合物は、純度が95%以上の結晶性固体として得られます .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器の使用と、高純度と一貫性を確保するための厳格な品質管理が含まれます。 この化合物は、最大2年間の安定性を維持するために-20°Cで保管されます .
化学反応の分析
反応の種類
CAY10711は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成します。
還元: 還元反応は、この化合物の官能基を変換するために実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、官能基が修飾されたthis compoundの様々な誘導体で、異なる生物活性や特性を示す可能性があります .
科学研究における用途
This compoundは、以下を含む、幅広い科学研究用途を持っています。
化学: ジアミン系抗生物質とその合成を研究するためのモデル化合物として使用されます。
生物学: MRSAや緑膿菌を含む様々な細菌株に対する殺菌作用について調査されています
医学: 耐性菌感染症に対処する新しい抗生物質の開発における潜在的な用途について調査されています。
類似化合物との比較
類似化合物
CAY10576: 同様の殺菌特性を持つ別の置換ジアミンです。
CAY10650: グラム陽性菌に対する活性が知られています。
CAY10700: 広域スペクトル抗菌活性を示します
CAY10711の独自性
This compoundは、メチシリン耐性黄色ブドウ球菌や定常期細菌を含む、グラム陽性菌とグラム陰性菌の両方に対して急速な殺菌作用を持つため、独自性があります。 また、緑膿菌におけるバイオフィルムの形成を抑制し、バイオフィルムの分散を促進するため、研究や産業用途において貴重な化合物となっています .
特性
IUPAC Name |
1-(2,2-diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H54N6S2/c48-40(46-32-38(34-18-6-1-7-19-34)35-20-8-2-9-21-35)44-30-16-28-42-26-14-5-15-27-43-29-17-31-45-41(49)47-33-39(36-22-10-3-11-23-36)37-24-12-4-13-25-37/h1-4,6-13,18-25,38-39,42-43H,5,14-17,26-33H2,(H2,44,46,48)(H2,45,47,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBYQYRUQTVCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=S)NCCCNCCCCCNCCCNC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


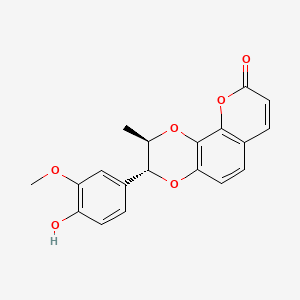
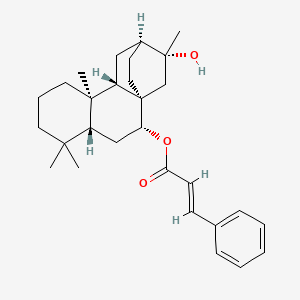
![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate](/img/structure/B593580.png)
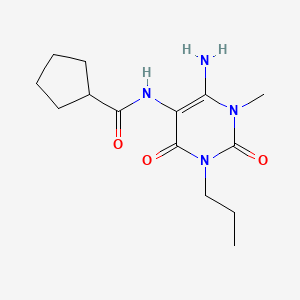

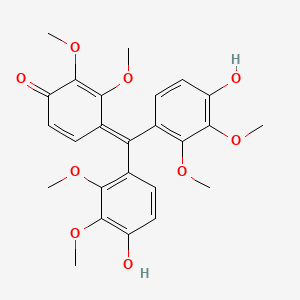
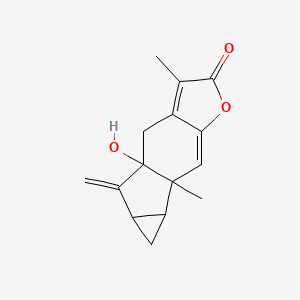


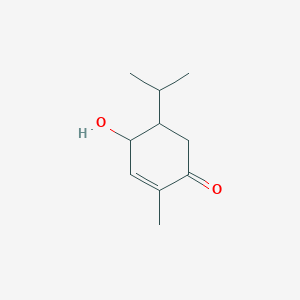

![2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline](/img/structure/B593593.png)

